AM 92016

Catalog No.
S518296
CAS No.
178894-81-0
M.F
C26H30Cl2N2O6S
M. Wt
569.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM 92016

CAS Number

178894-81-0

Product Name

AM 92016

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide

Molecular Formula

C26H30Cl2N2O6S

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(4-methanesulfonamidophenoxy)-3--(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt, AM 92016, AM-92016

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O

The exact mass of the compound 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt is 568.1202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM 92016 (CAS 178894-81-0), typically formulated as a benzoic acid salt, is a highly potent oxypropanolamine analogue of sotalol that functions as a specific inhibitor of the delayed-rectifier potassium current (IKr) [1]. Unlike broad-spectrum Class III antiarrhythmics, AM 92016 was engineered to isolate potassium channel blockade from adrenergic modulation, making it a critical pharmacological tool in cardiac electrophysiology [2]. In procurement contexts, it is primarily sourced by safety pharmacology laboratories and ion channel researchers requiring a reliable, nanomolar-affinity positive control for proarrhythmic modeling, QT interval manipulation, and pure IKr-dependent repolarization assays without confounding receptor cross-reactivity.

Substituting AM 92016 with its parent compound, sotalol, or other generic Class III antiarrhythmics fundamentally compromises assay integrity due to off-target pharmacology[1]. Sotalol possesses potent, non-selective beta-adrenoceptor blocking activity, meaning any observed electrophysiological changes are confounded by simultaneous alterations in adrenergic tone [1]. Furthermore, broad-spectrum potassium channel blockers often exhibit cross-reactivity with L-type calcium channels, which artificially shortens the action potential plateau and obscures IKr-specific repolarization dynamics [2]. Procuring AM 92016 eliminates these variables, providing a clean, beta-blocker-devoid mechanism that ensures reproducibility in isolated cell patch-clamp studies and in vivo cardiotoxicity screens .

IKr Inhibition Potency and Assay Efficiency

AM 92016 demonstrates exceptional potency for the delayed-rectifier potassium current (IKr), achieving an IC50 of 40 nM in isolated sinoatrial node cells . In direct comparative models, it exhibits Class III antiarrhythmic properties at concentrations showing 1,000-fold greater potency than its structural parent, sotalol [1].

Evidence DimensionIKr Inhibition Potency
Target Compound DataIC50 = 40 nM (1,000x greater potency)
Comparator Or BaselineSotalol (Baseline Class III agent)
Quantified Difference1,000-fold increase in potency
ConditionsIn vitro electrophysiological assays (isolated cells)

The nanomolar potency allows researchers to use vastly lower drug concentrations, minimizing solvent-induced artifacts and improving the signal-to-noise ratio in sensitive patch-clamp workflows.

Elimination of Beta-Adrenergic Interference

While sotalol is defined by its dual action as an IKr blocker and a non-selective beta-adrenoceptor antagonist, AM 92016 is completely devoid of beta-blocking activity[1]. This structural modification isolates the repolarization mechanism, preventing the drug from artificially lowering heart rate or contractility via adrenergic pathways during functional assays [2].

Evidence DimensionBeta-adrenoceptor blocking activity
Target Compound DataDevoid of beta-blocking activity
Comparator Or BaselineSotalol (Potent non-selective beta-blocker)
Quantified DifferenceComplete elimination of adrenergic interference
ConditionsIn vivo cardiovascular profiling and receptor assays

Procuring AM 92016 is essential for studies where beta-adrenergic tone must remain unperturbed while selectively modulating potassium channel repolarization.

Off-Target Ion Channel Selectivity

AM 92016 maintains strict selectivity for IKr, showing no significant inhibition of L-type voltage-gated calcium (Cav) currents or hyperpolarization-activated inward (If) currents at concentrations up to 1 µM . This provides a >25-fold selectivity window over off-target channels compared to its 40 nM IC50 for IKr, distinguishing it from non-selective agents that broadly disrupt cellular excitability [1].

Evidence DimensionOff-target ion channel inhibition (Cav and If)
Target Compound DataNo inhibition at 1 µM (>25x selectivity window)
Comparator Or BaselineBroad-spectrum Class III agents (e.g., Amiodarone)
Quantified DifferencePreservation of Cav/If currents at fully effective IKr blocking doses
ConditionsPatch-clamp electrophysiology at 1 µM

Ensures that action potential duration measurements are solely driven by potassium channel blockade rather than confounded by calcium channel inhibition.

Proarrhythmic Assay Validation and Reproducibility

In standardized proarrhythmic modeling, AM 92016 acts as a highly reliable positive control. In ouabain-stimulated guinea pig models, pre-treatment with 1 mg/kg AM 92016 significantly accelerated the onset of ventricular fibrillation, reducing the time to event from 18 ± 5 minutes (vehicle control) to 12 ± 3 minutes [1].

Evidence DimensionTime to ouabain-induced ventricular fibrillation
Target Compound Data12 ± 3 minutes
Comparator Or BaselineVehicle control (18 ± 5 minutes)
Quantified Difference33% reduction in time to ventricular fibrillation
ConditionsIn vivo ouabain-stimulated guinea pig model (1 mg/kg dose)

Provides safety pharmacology labs with a reproducible, quantitative positive control for validating the sensitivity of preclinical cardiotoxicity and proarrhythmia screens.

Preclinical Cardiotoxicity and Safety Pharmacology Screening

Due to its potent, isolated IKr blockade and proven ability to accelerate ventricular fibrillation in vivo, AM 92016 is procured as a highly reliable positive control in safety pharmacology. It is used to validate the sensitivity of assays designed to detect drug-induced QT prolongation and proarrhythmic risk in new chemical entities[1].

Isolated Ion Channel Patch-Clamp Electrophysiology

AM 92016 is the optimal choice for in vitro studies characterizing the delayed-rectifier potassium current. Its 40 nM IC50 and lack of cross-reactivity with L-type calcium or If channels at 1 µM allow researchers to generate clean, high-fidelity electrophysiological recordings without the off-target noise associated with broader Class III agents .

Adrenergic-Independent Repolarization Modeling

In studies where the interplay between repolarization kinetics and sympathetic tone is investigated, AM 92016 is selected over sotalol. Its complete lack of beta-adrenoceptor blocking activity ensures that any observed chronotropic or inotropic changes are not artifacts of direct receptor antagonism, preserving the integrity of the cardiovascular model[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

568.1201632 Da

Monoisotopic Mass

568.1201632 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Palen DI, Belmadani S, Lucchesi PA, Matrougui K. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells. Cardiovasc Res. 2005 Nov 1;68(2):268-77. Epub 2005 Jun 20. PubMed PMID: 15967421.

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